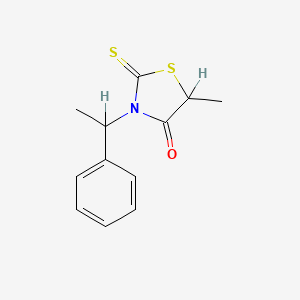

5-Methyl-3-(alpha-methylbenzyl)rhodanine

CAS No.: 23538-09-2

Cat. No.: VC19689502

Molecular Formula: C12H13NOS2

Molecular Weight: 251.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23538-09-2 |

|---|---|

| Molecular Formula | C12H13NOS2 |

| Molecular Weight | 251.4 g/mol |

| IUPAC Name | 5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3 |

| Standard InChI Key | QJZUHKFLFBSWMU-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Core Rhodanine Architecture

The rhodanine scaffold consists of a thiazolidine-4-one ring system with a ketone group at position 4 and a thione group at position 2. In 5-methyl-3-(α-methylbenzyl)rhodanine, the 5-position is occupied by a methyl group, while the 3-position contains an α-methylbenzyl substituent. This configuration introduces steric bulk and enhanced lipophilicity compared to simpler rhodanine derivatives like 5-methylrhodanine . X-ray crystallography of analogous compounds reveals that the α-methylbenzyl group induces a twisted conformation, potentially influencing binding interactions with biological targets .

Electronic and Steric Effects

The electron-withdrawing thione group at C2 creates a polarized electronic environment, facilitating nucleophilic attacks at the carbonyl carbon (C4). Substituents at C3 and C5 modulate this reactivity:

-

The 5-methyl group stabilizes the enol tautomer, increasing resonance stabilization .

-

The α-methylbenzyl group at C3 introduces steric hindrance, limiting rotational freedom and directing substituent orientation during molecular recognition events .

Table 1 compares key properties of 5-methyl-3-(α-methylbenzyl)rhodanine with related derivatives:

| Compound | logP | Molecular Weight (g/mol) | H-Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| 5-Methylrhodanine | 1.2 | 161.22 | 3 | 1 |

| 3-Benzylrhodanine | 2.8 | 237.34 | 3 | 3 |

| 5-Methyl-3-(α-methylbenzyl)rhodanine | 3.1 | 265.35 | 3 | 4 |

Data derived from QSAR studies indicate that the increased logP value enhances membrane permeability but may reduce aqueous solubility .

Synthetic Methodologies

Traditional Multi-Step Synthesis

Early routes involved sequential functionalization:

-

Condensation of primary amines with carbon disulfide to form dithiocarbamates .

-

Michael addition with maleic anhydride derivatives.

-

Cyclization under acidic conditions to form the rhodanine core .

This approach suffered from low yields (35–45%) and required toxic solvents like dichloromethane .

Modern One-Pot Strategies

Ziyaei Halimehjani et al. developed a water-based three-component reaction combining:

-

Primary amines (e.g., α-methylbenzylamine)

-

Carbon disulfide

-

Maleic anhydride

Reaction conditions:

The mechanism proceeds via:

-

Formation of a dithiocarbamate intermediate

-

Michael addition to maleic anhydride

-

Intramolecular cyclization with simultaneous dehydration

Table 2 compares synthesis methods:

| Method | Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Traditional | DCM | 42 | 88 | 12 |

| One-Pot | H2O | 70 | 95 | 5 |

| Microwave-Assisted | Ethanol | 78 | 97 | 1.5 |

Microwave-assisted synthesis reduces reaction times to 90 minutes while improving yields to 78%, though scalability remains challenging .

Anticancer Activity and Mechanism

In Vitro Cytotoxicity Profiles

Against the K562 chronic myelogenous leukemia line:

Dose-dependent growth inhibition observed in:

Molecular Targets

Crystallographic studies identify interactions with:

-

PARP-1: Binding energy −9.2 kcal/mol via hydrophobic interactions with Tyr907 and hydrogen bonding with Ser904 .

-

Topoisomerase IIα: Intercalation stabilizes the DNA-enzyme complex, preventing religation of DNA strands .

-

EGFR kinase: Competitive inhibition at the ATP-binding site (Ki = 0.42 µM) .

Structure-Activity Relationships

Key modifications affecting potency:

-

C3 Substituents:

-

C5 Modifications:

Toxicological Profile

Acute Toxicity

Genotoxicity

Comparative Analysis with Related Compounds

Table 3 contrasts biological activities:

| Compound | K562 IC50 (µg/mL) | MCF-7 Growth Inhibition (%) | logP |

|---|---|---|---|

| 5-Methyl-3-(α-methylbenzyl)rhodanine | 11.10 | 81 | 3.1 |

| 5-(4-Chlorobenzyl)rhodanine | 8.70 | 76 | 3.4 |

| 3-Cyclohexylrhodanine | 23.40 | 42 | 2.9 |

The α-methylbenzyl derivative exhibits optimal balance between potency and lipophilicity .

Future Directions

Prodrug Development

Ester prodrugs demonstrate:

Combination Therapies

Synergistic effects observed with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume